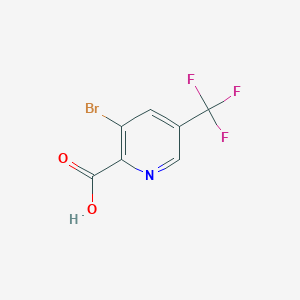
3-Bromo-5-(trifluoromethyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-5-(trifluoromethyl)picolinic acid” is a chemical compound with the molecular formula C7H3BrF3NO2 . It has a molecular weight of 270.01 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid . The InChI code is 1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(trifluoromethyl)picolinic acid” include its molecular weight (270.01) and its IUPAC name (3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid) .
科学的研究の応用
Synthesis of Functionalized Pyridines
3-Bromo-5-(trifluoromethyl)picolinic acid serves as a precursor in the synthesis of functionalized pyridines. One study highlights the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction, showcasing its utility in preparing functionalized pyridine derivatives. This methodology has been applied to produce key intermediates for potent anticancer agents, such as Lonafarnib (Song et al., 2004).
Reactive Extraction of Picolinic Acid
Picolinic acid, closely related to 3-Bromo-5-(trifluoromethyl)picolinic acid, is used in pharmaceuticals, herbicides, and metal salts production. A study on the reactive extraction of picolinic acid using nontoxic extractant and diluent systems highlights an effective separation technique to recover carboxylic acids from dilute aqueous solutions like fermentation broth, minimizing toxicity (Datta & Kumar, 2014).
Photocatalytic Activity in Coordination Polymers
5-(3,4-Dicarboxylphenyl)picolinic acid, a derivative of 3-Bromo-5-(trifluoromethyl)picolinic acid, was used to assemble new coordination compounds with potential photocatalytic activity. These compounds were studied for their ability to degrade methylene blue, offering insights into the design of effective photocatalysts for environmental remediation (Gu et al., 2017).
Electrophosphorescence in Organic Light-Emitting Diodes (OLEDs)
The compound has also been utilized in the development of electrophosphorescent materials for OLED applications. A study discussed the synthesis of iridium complexes with 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine, aiming to tune the luminescent color for efficient OLED devices (Zhang et al., 2010).
Catalysis and Organic Reactions
The application in catalysis and organic reactions is another significant area. For instance, 3-picolinic acid has been shown to catalyze the synthesis of tri- and tetrasubstituted imidazoles efficiently, highlighting its role as an organo-catalyst in promoting environmentally friendly synthetic processes (Munsur et al., 2020).
Safety and Hazards
The safety information for “3-Bromo-5-(trifluoromethyl)picolinic acid” includes hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) .
作用機序
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be related to the catalysts or reagents involved in this reaction.
Mode of Action
The mode of action of 3-Bromo-5-(trifluoromethyl)picolinic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound may interact with a palladium catalyst and an organoboron reagent. The palladium catalyst undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Transmetalation then occurs with nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound plays a part in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It is reported that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties suggest that the compound has good bioavailability.
Result of Action
Given its role in the Suzuki–Miyaura cross-coupling reaction , the compound likely contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)picolinic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action can be effectively carried out in a wide range of conditions.
特性
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOFXUWTIYTNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514771 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)picolinic acid | |
CAS RN |
959245-76-2 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


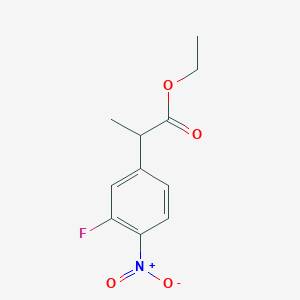
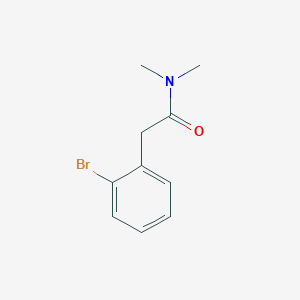
![Benzo[g]quinoxaline](/img/structure/B1338093.png)
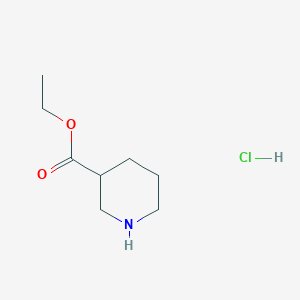
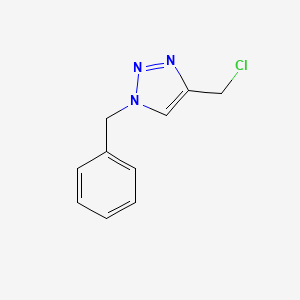
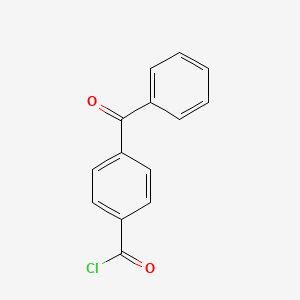
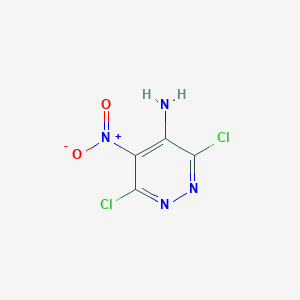

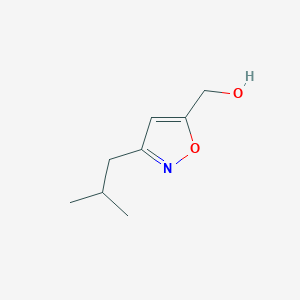


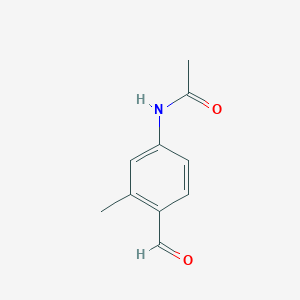
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)